Cas no 111-67-1 (2-Octene)
2-octene, 2-octene, chemical, molecular formula c8h16, molecular weight 112.2. flammable, its vapor and air can form an explosive mixture, which can cause combustion and explosion in case of open fire / high heat. It is used in organic synthesis and as a lubricant< Br>
2-Octene structure
2-Octene
111-67-1
C8H16
112.21264
MFCD00009532
81910
2-Octene Properties
Names and Identifiers
-
- 2-Octene
- 2-Octene (cis- and trans-mixture)
- 2-Caprylene
- 2-OCTENE (CIS+TRANS)
- 2-OCTENE, CIS + TRANS
- 2-OCTYLENE
- CIS-2-OCTENE
- Oct-2-ene
- OCTENE-2
- 2-Octylene (cis- and trans- mixture)
- NSC 66572
- 2-Octene(c,t)
- (2E)-2-Octene
- 2-Octene TRANS-2-OCTENE
- Nsc66572
- 2-Octene (cis- and trans- mixture)
- +Expand
-
- MFCD00009532
- ILPBINAXDRFYPL-UHFFFAOYSA-N
- 1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3
- CC=CCCCCC
- 1719495
Computed Properties
- 112.12500
- 0
- 0
- 4
- 8
- 53.1
- 0
- 0
- 0
- 1
- 0
- 1
- 3.7
- 0
- 0
Experimental Properties
- 3.14280
- 0.00000
- 1.415 (589.3 nm 20 ºC)
- 125°C
- -80 ºC
- 31 mm Hg ( 37.7 °C)
- 16.6±8.0 ºC,
- Insuluble (3.7E-3 g/L) (25 ºC),
- Colorless liquid [1]
- Insoluble in water, soluble in ethanol \ ether \ acetone [9]
- 0.9257 g/cm3 (24 ºC)
2-Octene Security Information
- GHS02 GHS08
- 3
- S16;S33;S62
- S16; S62
- II
- II
- R11; R65
- F Xn
- UN 3295 3/PG 2
- H225-H304
- P210-P233-P240-P241+P242+P243-P280-P301+P310+P331-P303+P361+P353-P370+P378-P403+P235-P405-P501
- dangerous
- II
- 11-65
- Yes
- 3
2-Octene Customs Data
- 2901299090
-
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Octene Related Literature
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Bihai Tong,Han Wang,Man Chen,Shixiong Zhou,Yuanyuan Hu,Qianfeng Zhang,Gufeng He,Lianshe Fu,Huatian Shi,Long Jin,Huidong Zhou Dalton Trans. 2018 47 12243
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2. Diels–Alder reactions of polyfluorocyclohexa-1,3-dienes. Part III. Addition of alkynes, ethylene, and allene to 2H,3H-hexafluorocyclohexa-1,3-diene and reaction of some Diels–Alder adducts of octafluorocyclohexa-1,3-diene with lithium aluminium hydrideW. J. Feast,W. K. R. Musgrave,R. G. Weston J. Chem. Soc. C 1971 937
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Bernhard Breit,Evelyn Fuchs Chem. Commun. 2004 694
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D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401
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5. Synthesis based on cyclohexadienes. Part 8. Synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivativesG. S. R. Subba Rao,K. Vijaya Bhaskar J. Chem. Soc. Perkin Trans. 1 1993 2333
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6. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546
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Lisa M. Miller,Reyme Herman,Ivan Gyulev,Thomas F. Krauss,Gavin H. Thomas,Anne-Kathrin Duhme-Klair RSC Adv. 2020 10 36485
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Mizuki Tada,Takehiko Sasaki,Yasuhiro Iwasawa Phys. Chem. Chem. Phys. 2002 4 4561
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John E. Baldwin,Phyllis A. Leber Org. Biomol. Chem. 2008 6 36
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Mizuki Tada,Takehiko Sasaki,Takafumi Shido,Yasuhiro Iwasawa Phys. Chem. Chem. Phys. 2002 4 5899